molecular formula C19H18ClN3O2 B2871126 2-(4-chlorophenyl)-5-ethoxy-4-(4-toluidinomethylene)-2,4-dihydro-3H-pyrazol-3-one CAS No. 338751-07-8

2-(4-chlorophenyl)-5-ethoxy-4-(4-toluidinomethylene)-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B2871126
CAS No.: 338751-07-8
M. Wt: 355.82
InChI Key: QUACCUWFQRXKTB-ATVHPVEESA-N
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Description

2-(4-chlorophenyl)-5-ethoxy-4-(4-toluidinomethylene)-2,4-dihydro-3H-pyrazol-3-one is a useful research compound. Its molecular formula is C19H18ClN3O2 and its molecular weight is 355.82. The purity is usually 95%.
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Scientific Research Applications

Chemical Structure and Synthesis Methodologies

1. Heterocyclic Compounds and Synthesis

Heterocyclic compounds with a six-membered ring containing one hetero atom, such as oxygen or nitrogen, have been widely explored. Pyrazoles and pyridines, similar to the compound , are aromatic and play significant roles in natural pigments, pharmaceuticals, and synthetic dyes. The synthesis of these compounds often involves reactions that yield pyran, pyrylium, and various pyrazole derivatives, underscoring the versatility and importance of these heterocycles in chemical synthesis and applications (Livingstone, 2008).

2. Molecular Docking and Quantum Chemical Calculations

The molecular structure, spectroscopic data, and biological activity predictions through molecular docking have been subjects of study for compounds within the pyrazole family. These studies include density functional theory (DFT) calculations, vibrational spectra analysis, and molecular docking to predict biological effects, providing a pathway for understanding the interaction mechanisms of such compounds with biological targets (Viji et al., 2020).

3. Regioselective Synthesis

Research into the synthesis of pyrazole derivatives has emphasized the importance of regioselective methods, which allow for the creation of structurally diverse molecules. These methods have been applied to synthesize a range of compounds, potentially including derivatives of the compound , showcasing the adaptability and efficiency of modern synthetic techniques (Machado et al., 2011).

Properties

IUPAC Name

2-(4-chlorophenyl)-5-ethoxy-4-[(4-methylphenyl)iminomethyl]-1H-pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3O2/c1-3-25-18-17(12-21-15-8-4-13(2)5-9-15)19(24)23(22-18)16-10-6-14(20)7-11-16/h4-12,22H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLOIDUAILORSDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=O)N(N1)C2=CC=C(C=C2)Cl)C=NC3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.